Cas no 1804825-41-9 (Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate)

メチル6-(クロロメチル)-2-ヒドロキシ-3-(トリフルオロメトキシ)ピリジン-4-カルボキシレートは、高度に機能化されたピリジン誘導体であり、特に医薬品や農薬の合成中間体として有用な化合物です。この化合物の特徴は、反応性の高いクロロメチル基とヒドロキシル基、さらに電子吸引性の強いトリフルオロメトキシ基を有していることです。これらの官能基は、さらなる化学変換の多様性を可能にし、複雑な分子構築に適しています。また、カルボキシレートエステル部位は加水分解やアミド化などの反応に利用でき、分子設計の柔軟性を高めます。有機合成化学において、この化合物は高価値中間体としての応用が期待されます。

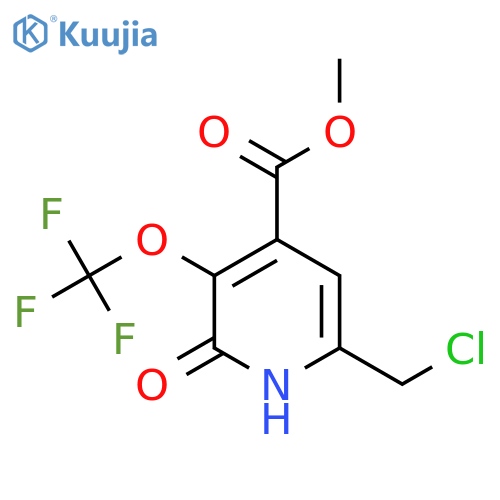

1804825-41-9 structure

商品名:Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate

CAS番号:1804825-41-9

MF:C9H7ClF3NO4

メガワット:285.604392290115

CID:4832733

Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate

-

- インチ: 1S/C9H7ClF3NO4/c1-17-8(16)5-2-4(3-10)14-7(15)6(5)18-9(11,12)13/h2H,3H2,1H3,(H,14,15)

- InChIKey: JWYXLRDBCVQLCR-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC(C(=O)OC)=C(C(N1)=O)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 442

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 64.599

Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094828-1g |

Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate |

1804825-41-9 | 97% | 1g |

$1,460.20 | 2022-04-01 |

Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Ping Tong Food Funct., 2020,11, 628-639

1804825-41-9 (Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量